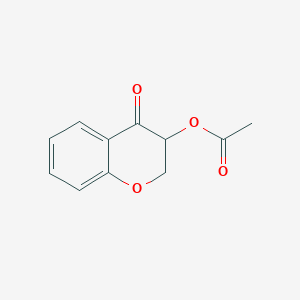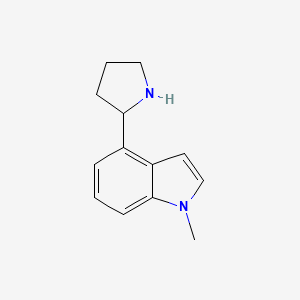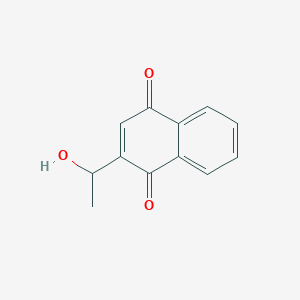
8-Hydroxy-4-methylquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 8-hydroxy-4-méthylquinoléine-2-carboxylique est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. Ce composé est connu pour ses diverses activités biologiques et a été étudié pour ses applications potentielles dans divers domaines, notamment la chimie, la biologie, la médecine et l’industrie. La présence à la fois de groupes fonctionnels hydroxyle et acide carboxylique dans sa structure en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 8-hydroxy-4-méthylquinoléine-2-carboxylique implique généralement la condensation de la 8-hydroxyquinoléine avec un agent de carboxylation approprié. Une méthode courante est la réaction de la 8-hydroxyquinoléine avec le dioxyde de carbone en présence d’une base, telle que l’hydroxyde de sodium, sous des conditions de haute pression et de température. Cette réaction donne l’acide 8-hydroxyquinoléine-2-carboxylique, qui peut ensuite être méthylé en position 4 à l’aide d’iodure de méthyle en présence d’une base comme le carbonate de potassium.
Méthodes de production industrielle
La production industrielle de l’acide 8-hydroxy-4-méthylquinoléine-2-carboxylique peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 8-hydroxy-4-méthylquinoléine-2-carboxylique subit différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé quinonique.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : Les groupes hydroxyle et acide carboxylique peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent réagir avec les groupes hydroxyle ou acide carboxylique en conditions acides ou basiques.
Principaux produits formés
Oxydation : Dérivés quinoniques.
Réduction : Dérivés alcooliques.
Substitution : Dérivés esters ou amides, selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : Il est utilisé comme ligand en chimie de coordination en raison de sa capacité à former des complexes stables avec les ions métalliques.
Biologie : Le composé présente des propriétés antimicrobiennes et antifongiques, ce qui en fait un candidat pour le développement de nouveaux antibiotiques.
Médecine : Il a montré un potentiel en tant qu’agent anticancéreux et est étudié pour son rôle dans la neuroprotection et comme chélateur du fer.
Industrie : Le composé est utilisé dans la synthèse de colorants, de pigments et d’autres matières organiques.
Applications De Recherche Scientifique
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anticancer agent and is being investigated for its role in neuroprotection and as an iron chelator.
Industry: The compound is used in the synthesis of dyes, pigments, and other organic materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 8-hydroxy-4-méthylquinoléine-2-carboxylique varie selon son application :
Activité antimicrobienne : Le composé perturbe les membranes cellulaires microbiennes et interfère avec les processus enzymatiques essentiels.
Activité anticancéreuse : Il induit l’apoptose dans les cellules cancéreuses en générant des espèces réactives de l’oxygène et en inhibant les principales voies de signalisation.
Neuroprotection : En tant que chélateur du fer, il réduit le stress oxydatif dans les cellules neuronales en se liant au fer libre et en empêchant la formation de radicaux libres nocifs.
Comparaison Avec Des Composés Similaires
L’acide 8-hydroxy-4-méthylquinoléine-2-carboxylique peut être comparé à d’autres dérivés de la quinoléine :
8-Hydroxyquinoléine : Manque le groupe acide carboxylique, ce qui le rend moins polyvalent dans certaines réactions chimiques.
Acide 4,8-dihydroxyquinoléine-2-carboxylique : Contient un groupe hydroxyle supplémentaire, ce qui peut améliorer sa capacité de chélation mais aussi augmenter sa réactivité.
Quinolobactine : Un dérivé de la quinoléine avec un groupe méthoxy, connu pour son rôle de sidérophore dans les bactéries.
La combinaison unique de groupes hydroxyle, méthyle et acide carboxylique dans l’acide 8-hydroxy-4-méthylquinoléine-2-carboxylique lui confère des propriétés chimiques distinctes et un large éventail d’applications.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
8-hydroxy-4-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-5-8(11(14)15)12-10-7(6)3-2-4-9(10)13/h2-5,13H,1H3,(H,14,15) |
Clé InChI |
JRBYYRCRPPIDOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC=C2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


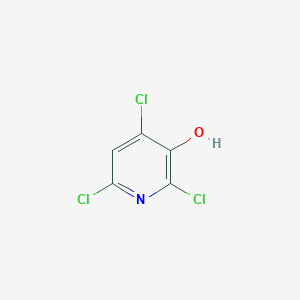
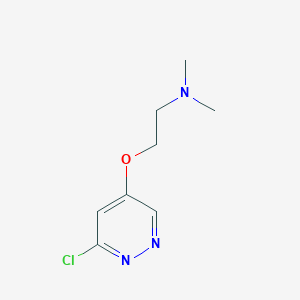
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
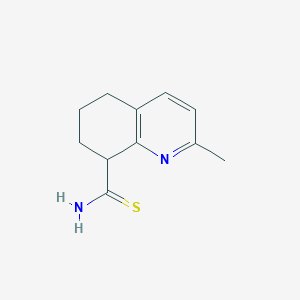
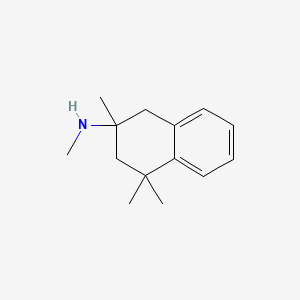
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)


